N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
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Description
Physical and Chemical Properties Analysis
The molecular weight of a related compound, “2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile”, is 229.30 . The specific physical and chemical properties of “N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide” are not available in the retrieved data.Scientific Research Applications
Chemical Design and Receptor Selectivity
The design of selective ligands for specific receptors is a crucial aspect of drug discovery and development. Research by Canale et al. (2016) highlights the role of N-alkylation in arylsulfonamide derivatives to enhance receptor selectivity. The study presents the synthesis of compounds with potential as selective 5-HT7 receptor antagonists or multifunctional agents targeting multiple receptors, which could be beneficial in treating complex CNS disorders. The findings emphasize the importance of structural modifications, like N-alkylation, in achieving desired selectivity and therapeutic effects (Canale et al., 2016).
Antibacterial Applications
The search for new antibacterial agents is ongoing, especially with the rise of antibiotic resistance. Azab et al. (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. This research underscores the significance of incorporating sulfonamide groups in the chemical structure to enhance antimicrobial properties, highlighting the versatility of sulfonamides in drug design (Azab et al., 2013).
Drug Metabolism and Biocatalysis
Understanding drug metabolism is vital for predicting drug interactions and efficacy. Zmijewski et al. (2006) demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, facilitating the structural characterization of metabolites. This research highlights the application of biocatalysis in drug metabolism studies, offering a novel approach to producing and studying drug metabolites (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-5-6-12)16-7-8-18-14(11-3-4-11)10-13(17-18)15-2-1-9-21-15/h1-2,9-12,16H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCQCXHAQHFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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